

7-Bromochroman-4-one: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromochroman-4-one

Cat. No.: B108298

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **7-Bromochroman-4-one** is a key synthetic intermediate in organic chemistry, valued for its versatile chromanone core and the presence of a bromine atom, which serves as a handle for a variety of cross-coupling reactions. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its application in the construction of complex molecular architectures relevant to drug discovery and materials science.

Physicochemical Properties

7-Bromochroman-4-one is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference
CAS Number	18442-22-3	[1]
Molecular Formula	C ₉ H ₇ BrO ₂	[1]
Molecular Weight	227.05 g/mol	[1]
Appearance	White to yellow solid	[2]
Boiling Point (Predicted)	336.6 ± 42.0 °C	[2]
Density (Predicted)	1.621 ± 0.06 g/cm ³	[2]
Storage	2-8°C	[2]

Synthesis of 7-Bromochroman-4-one

The synthesis of **7-Bromochroman-4-one** can be achieved through multiple routes. Two common and effective methods are detailed below.

Method 1: Hydrogenation of 7-Bromo-4H-chromen-4-one

This method involves the catalytic hydrogenation of the double bond in the pyran ring of 7-bromo-4H-chromen-4-one.



[Click to download full resolution via product page](#)

Synthesis of 7-Bromochroman-4-one via Hydrogenation

Experimental Protocol: A solution of 7-bromo-4H-chromen-4-one in ethanol (0.4 mol·L⁻¹) is treated with Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, 4 mol%). The mixture is then subjected to a hydrogen atmosphere (0.3 MPa) and heated to 70°C for 20 hours. After the reaction is complete, the solvent is removed, and the crude product is purified to yield **7-Bromochroman-4-one** (79.8% yield).[2]

Method 2: Intramolecular Friedel-Crafts Cyclization

This approach involves the acid-catalyzed cyclization of a 3-(3-bromophenoxy)propanoic acid precursor.



[Click to download full resolution via product page](#)

Synthesis of 7-Bromochroman-4-one via Cyclization

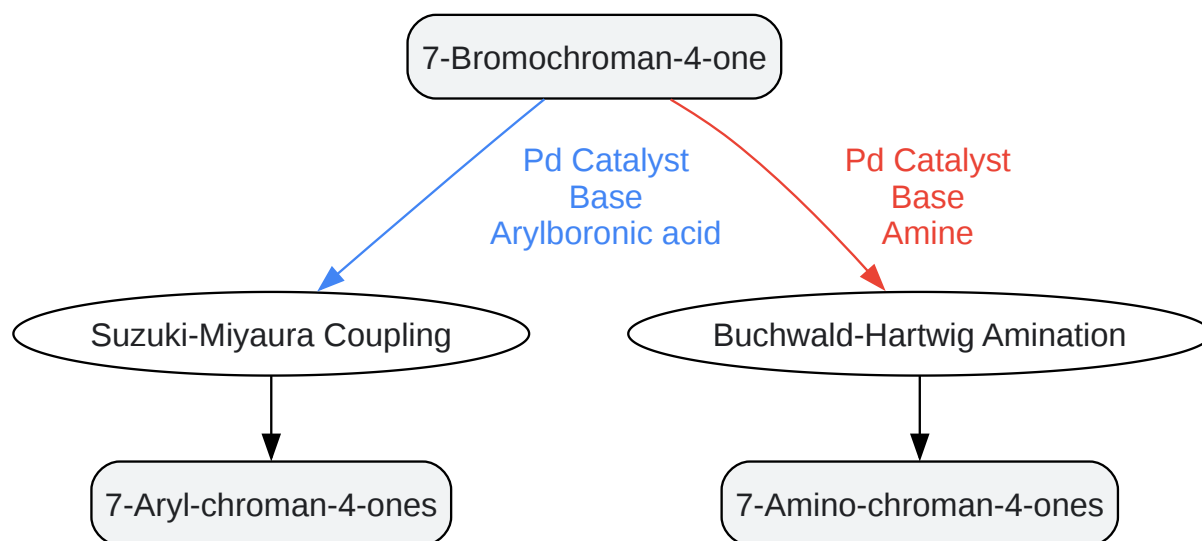
Experimental Protocol: A mixture of 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere for 30-45 minutes. Upon completion, the reaction mixture is cooled, and dichloromethane (10-15 mL) is added. The solid catalyst is filtered off and washed with dichloromethane. The combined organic filtrate is concentrated, and the crude product is extracted with hexane to afford pure **7-Bromochroman-4-one** (85% yield).^[3]

Key Synthetic Transformations

7-Bromochroman-4-one is a valuable building block for introducing the chromanone scaffold and for further functionalization, primarily through reactions at the bromine-substituted position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal chemistry for the synthesis of compound libraries for biological screening.



[Click to download full resolution via product page](#)

Key Cross-Coupling Reactions of **7-Bromochroman-4-one**

This reaction allows for the formation of a carbon-carbon bond between the chromanone core and various aryl or heteroaryl groups.

General Experimental Protocol: To a reaction vessel containing **7-Bromochroman-4-one** (1.0 equiv.), add the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated (typically 80-120°C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration. The crude product is then purified by column chromatography.

Note: Specific yields for Suzuki-Miyaura reactions starting directly from **7-Bromochroman-4-one** are not widely reported in the literature and would require experimental optimization.

This reaction enables the synthesis of 7-amino-chroman-4-one derivatives by forming a carbon-nitrogen bond.

General Experimental Protocol (adapted from similar substrates): In an oven-dried Schlenk tube under an inert atmosphere, combine **7-Bromochroman-4-one** (1.0 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.). The desired amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene) are added. The vessel is sealed and heated (typically 100-110°C) for 12-24 hours. Reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous NaCl. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.[1]

Note: As with the Suzuki-Miyaura coupling, specific yields for the Buchwald-Hartwig amination of **7-Bromochroman-4-one** require experimental determination and optimization.

Conclusion

7-Bromochroman-4-one is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its bromine substituent make it an ideal starting material for the construction of a diverse range of chroman-4-one derivatives. The application of modern cross-coupling methodologies to this scaffold provides a powerful platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize **7-Bromochroman-4-one** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 7-bromochroman-4-one CAS#: 18442-22-3 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [7-Bromochroman-4-one: A Comprehensive Technical Guide for Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108298#7-bromochroman-4-one-as-a-synthetic-intermediate-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com